molecular formula C20H16ClN3OS B11505715 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B11505715
M. Wt: 381.9 g/mol
InChI Key: DTBXYQHBQMAUKX-UHFFFAOYSA-N
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Description

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structure that combines a pyridine ring with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano and chloro groups. The final step involves the coupling of the pyridine derivative with the naphthalene moiety through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain groups or alter the oxidation state of the compound.

    Substitution: The chloro and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chloro or cyano groups.

Scientific Research Applications

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity against certain diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and naphthalene-based molecules. Examples include:

  • 2-chloro-4,6-dimethylpyridine
  • N-(naphthalen-1-yl)acetamide
  • 3-cyano-4,6-dimethylpyridine

Uniqueness

What sets 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide apart is its unique combination of functional groups and structural features. This combination allows for specific interactions with molecular targets and provides versatility in chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H16ClN3OS/c1-12-16(10-22)20(23-13(2)19(12)21)26-11-18(25)24-17-9-5-7-14-6-3-4-8-15(14)17/h3-9H,11H2,1-2H3,(H,24,25)

InChI Key

DTBXYQHBQMAUKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC(=O)NC2=CC=CC3=CC=CC=C32)C#N

Origin of Product

United States

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